sodium;(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
Cefotiam hydrochloride is a third-generation cephalosporin antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria . It is a beta-lactam antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins . This compound is commonly used for treating various bacterial infections, including respiratory tract infections, skin and soft tissue infections, and urinary tract infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cefotiam hydrochloride involves several steps. One method includes adding formamido thiazole acetic acid to an organic solvent, followed by the addition of a base and dithio-bisbenzothiazole. The mixture is then stirred, and a catalyst such as triethyl phosphate is added to carry out a condensation reaction, resulting in an active ester . This ester is then reacted with 7-ACMT in an alkali liquor of the organic solvent to perform N-acylation. After the reaction, hydrochloric acid is added for hydrolysis, and a hydrophilic solvent is used to precipitate cefotiam hydrochloride .
Industrial Production Methods: In industrial settings, the production of cefotiam hydrochloride involves similar steps but on a larger scale. The process includes the use of solvents, catalysts, and controlled reaction conditions to ensure high yield and purity. The final product is often crystallized and purified to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Cefotiam hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while reduction can produce alcohols and amines .
Scientific Research Applications
Cefotiam hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Cefotiam hydrochloride exerts its effects by inhibiting the final cross-linking stage of peptidoglycan production, which is essential for bacterial cell wall synthesis . This inhibition occurs through the binding of cefotiam to penicillin-binding proteins, leading to the disruption of cell wall synthesis and ultimately causing bacterial cell death . The compound is effective against a wide range of bacteria, including those that produce beta-lactamases .
Comparison with Similar Compounds
- Cefotaxime
- Ceftriaxone
- Ceftazidime
Comparison: Cefotiam hydrochloride is similar to other third-generation cephalosporins like cefotaxime, ceftriaxone, and ceftazidime in terms of its broad-spectrum activity and mechanism of action . cefotiam hydrochloride has unique structural features that contribute to its specific antibacterial activity and pharmacokinetic properties . For instance, it has a higher affinity for certain penicillin-binding proteins, making it more effective against specific bacterial strains .
Properties
CAS No. |
1428118-46-0 |
---|---|
Molecular Formula |
C18H24ClN9O4S3 |
Molecular Weight |
562.1 g/mol |
IUPAC Name |
(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C18H23N9O4S3.ClH/c1-25(2)3-4-26-18(22-23-24-26)34-7-9-6-32-15-12(14(29)27(15)13(9)16(30)31)21-11(28)5-10-8-33-17(19)20-10;/h8,12,15H,3-7H2,1-2H3,(H2,19,20)(H,21,28)(H,30,31);1H/t12-,15-;/m1./s1 |
InChI Key |
SVSFIELZISOJDT-XRZFDKQNSA-N |
Isomeric SMILES |
CN(C)CCN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O.Cl |
Canonical SMILES |
CN(C)CCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O.Cl |
Origin of Product |
United States |
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